
(5S,6S)-4-amino-5-fluoro-6-hydroxy-5,6-dihydro-1H-pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S,6S)-4-Amino-5-fluoro-6-hydroxy-5,6-dihydropyrimidin-2(1H)-one is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a fluorine atom, and a hydroxyl group attached to a dihydropyrimidinone ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-4-Amino-5-fluoro-6-hydroxy-5,6-dihydropyrimidin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Ring: The initial step involves the formation of the pyrimidinone ring through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination and Hydroxylation: The amino and hydroxyl groups are introduced through nucleophilic substitution reactions using ammonia or amines and hydroxylating agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of (5S,6S)-4-Amino-5-fluoro-6-hydroxy-5,6-dihydropyrimidin-2(1H)-one may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
(5S,6S)-4-Amino-5-fluoro-6-hydroxy-5,6-dihydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding dihydropyrimidine derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like triethylamine or pyridine.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dihydropyrimidine derivative.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
(5S,6S)-4-Amino-5-fluoro-6-hydroxy-5,6-dihydropyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand for biological receptors.
Medicine: Investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (5S,6S)-4-Amino-5-fluoro-6-hydroxy-5,6-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In biological systems, it may interfere with cellular pathways by modulating receptor activity or signaling cascades.
類似化合物との比較
Similar Compounds
(5S,6S)-4-Amino-5-hydroxy-5,6-dihydropyrimidin-2(1H)-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(5S,6S)-4-Amino-5-fluoro-5,6-dihydropyrimidin-2(1H)-one: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.
(5S,6S)-4-Amino-5-fluoro-6-methoxy-5,6-dihydropyrimidin-2(1H)-one: Contains a methoxy group instead of a hydroxyl group, which may alter its chemical and biological properties.
Uniqueness
The presence of both the fluorine and hydroxyl groups in (5S,6S)-4-Amino-5-fluoro-6-hydroxy-5,6-dihydropyrimidin-2(1H)-one makes it unique compared to its analogs. These functional groups contribute to its distinct reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C4H6FN3O2 |
|---|---|
分子量 |
147.11 g/mol |
IUPAC名 |
(5S,6S)-4-amino-5-fluoro-6-hydroxy-5,6-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H6FN3O2/c5-1-2(6)7-4(10)8-3(1)9/h1,3,9H,(H3,6,7,8,10)/t1-,3-/m0/s1 |
InChIキー |
ROXAOYWMCPYQNA-VRKGVYIXSA-N |
異性体SMILES |
[C@H]1([C@@H](NC(=O)N=C1N)O)F |
正規SMILES |
C1(C(NC(=O)N=C1N)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Fluoro-2,3,4,5-tetrahydro-1h-benzo[c]azepine](/img/structure/B13092471.png)
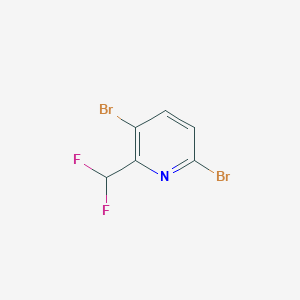

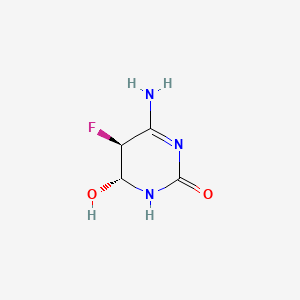
![1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13092493.png)
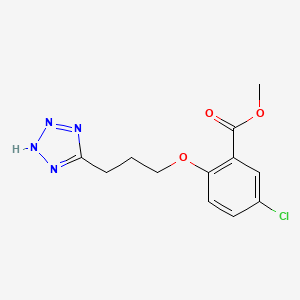

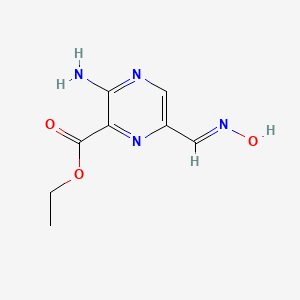

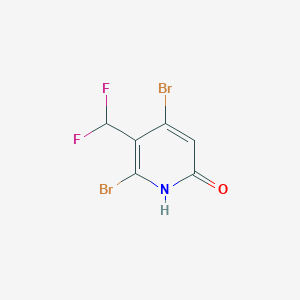
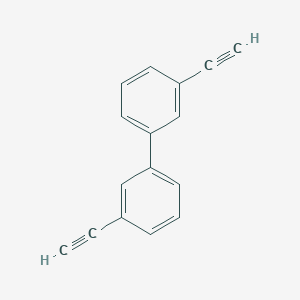
![7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13092523.png)
![{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13092529.png)
![2-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13092537.png)
